2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde

Description

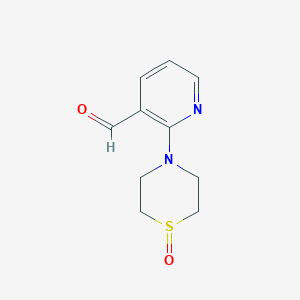

2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde is a chemical compound with a molecular formula of C10H12N2O2S It is characterized by the presence of a thiomorpholine ring, a pyridine ring, and an aldehyde group

Properties

Molecular Formula |

C10H12N2O2S |

|---|---|

Molecular Weight |

224.28 g/mol |

IUPAC Name |

2-(1-oxo-1,4-thiazinan-4-yl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C10H12N2O2S/c13-8-9-2-1-3-11-10(9)12-4-6-15(14)7-5-12/h1-3,8H,4-7H2 |

InChI Key |

RAECQXAVQADAIG-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)CCN1C2=C(C=CC=N2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde typically involves the reaction of thiomorpholine with pyridine-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable oxidizing agent to facilitate the formation of the oxo group on the thiomorpholine ring. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The oxo group on the thiomorpholine ring can be reduced to form a hydroxyl group.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

Oxidation: Formation of 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carboxylic acid.

Reduction: Formation of 2-(1-Hydroxy-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde.

Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)acetic acid

- 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)acetic acid hydrochloride

Uniqueness

2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde is unique due to the presence of both the thiomorpholine and pyridine rings, which confer distinct chemical and biological properties. The aldehyde group further enhances its reactivity and potential for diverse applications.

Biological Activity

2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 224.28 g/mol

- CAS Number : 1697570-49-2

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of thiomorpholine derivatives with pyridine-based compounds. Common methods include:

- Oxidation of Thiomorpholine : Using oxidizing agents to convert thiomorpholine into its corresponding oxo derivative.

- Cyclization Reactions : Formation of the pyridine ring through cyclization with appropriate precursors under controlled conditions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with thiomorpholine structures can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Activity

Several studies have evaluated the anticancer properties of thiomorpholine derivatives. The compound has been shown to induce apoptosis in cancer cell lines, likely through the inhibition of specific signaling pathways involved in cell survival and proliferation. For example, a case study demonstrated that a related compound significantly reduced viability in breast cancer cell lines (IC50 values in the low micromolar range).

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : Binding to and inhibiting enzymes critical for cellular processes, which may lead to cell death in cancerous tissues.

- Receptor Interaction : Potential binding to specific receptors involved in cellular signaling pathways, altering the normal physiological responses.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 224.28 g/mol |

| CAS Number | 1697570-49-2 |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Anticancer IC50 | Low micromolar range (specific values vary by study) |

| Proposed Mechanism | Enzyme inhibition, receptor binding |

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal reported that a derivative of this compound exhibited strong inhibitory effects against Staphylococcus aureus with an MIC value of 8 µg/mL.

- Cancer Cell Line Study : In vitro testing on MCF-7 breast cancer cells showed that treatment with this compound led to a significant reduction in cell viability (IC50 = 5 µM), highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.